N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
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Overview
Description
N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a complex organic compound featuring a pyridine ring, an oxadiazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide typically involves multiple steps:
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Formation of the 1,3,4-oxadiazole ring: : This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Introduction of the pyridine ring: : The pyridine moiety can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the oxadiazole intermediate.
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Thioether formation: : The thioether linkage is typically formed by reacting a halogenated precursor with a thiol compound, such as p-tolylthiol, under basic conditions.
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Amidation: : The final step involves the formation of the amide bond, which can be achieved through the reaction of the oxadiazole-thioether intermediate with an appropriate amine or ammonia source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thioether group can undergo oxidation to form sulfoxides or sulfones, using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H₂).
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Substitution: : The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Pd/C with H₂, lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Chemistry
In chemistry, N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore
Industry
In industry, this compound could be used in the development of new materials with specific electronic or photonic properties, owing to its conjugated system and potential for functionalization.
Mechanism of Action
The mechanism by which N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thioether and pyridine moieties can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide
- N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propanamide
Uniqueness
N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is unique due to the presence of the p-tolylthio group, which can influence its electronic properties and reactivity. This structural variation can lead to differences in biological activity and material properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-5-7-13(8-6-12)24-11-9-15(22)19-17-21-20-16(23-17)14-4-2-3-10-18-14/h2-8,10H,9,11H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETMPHVCYNAJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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